3-propan-2-ylpyridine
CAS No.: 6304-18-3
Cat. No.: VC8470765
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6304-18-3 |
|---|---|
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol |
| IUPAC Name | 3-propan-2-ylpyridine |
| Standard InChI | InChI=1S/C8H11N/c1-7(2)8-4-3-5-9-6-8/h3-7H,1-2H3 |
| Standard InChI Key | PUACTIIESPYWSI-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CN=CC=C1 |
| Canonical SMILES | CC(C)C1=CN=CC=C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-Propan-2-ylpyridine features a pyridine ring system with an isopropyl group (-CH(CH₃)₂) attached at the meta position relative to the nitrogen atom. This substitution pattern influences electronic distribution, as evidenced by its dipole moment of 2.205 Debye . The compound’s planar pyridine ring and bulky isopropyl substituent contribute to steric effects that impact reactivity in substitution and coordination reactions.
Physical Properties
Key physicochemical parameters are summarized in Table 1. The compound’s density (0.912 g/cm³) and boiling point (177.1°C at 760 mmHg) reflect its nonpolar character, while a flash point of 54.7°C classifies it as a flammable liquid . The exact mass (121.08900 g/mol) and PSA (12.89 Ų) further corroborate its molecular dimensions and surface polarity.
Table 1: Physicochemical Properties of 3-Propan-2-ylpyridine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.180 g/mol |
| Density | 0.912 g/cm³ |
| Boiling Point | 177.1°C at 760 mmHg |
| Flash Point | 54.7°C |
| LogP (Partition Coefficient) | 2.205 |
| Exact Mass | 121.08900 g/mol |
Spectroscopic Characterization
¹H NMR data from synthetic studies reveal distinct proton environments: the isopropyl group’s methyl protons resonate at δ 1.05–1.07 ppm (doublets, J = 7 Hz), while the pyridine ring’s α-protons appear as doublets at δ 8.61 ppm (J = 6 Hz) . These spectral signatures aid in structural verification during synthesis.
Synthetic Methodologies
Transition Metal-Catalyzed Coupling
Modern protocols leverage palladium-catalyzed cross-coupling reactions. Nakao et al. (2010) demonstrated the efficacy of Suzuki-Miyaura coupling between 3-bromopyridine and isopropylboronic acid pinacol ester, achieving 72% yield with Pd(PPh₃)₄ as the catalyst . This method’s advantages include superior regioselectivity and compatibility with functionalized pyridine precursors.
Reductive Amination Strategies
Jayamani and Pillai (1989) developed a reductive amination route starting from pyridine-3-carbaldehyde and isopropylamine, using NaBH₄ as the reducing agent . While this approach avoids harsh alkylation conditions, it requires careful control of stoichiometry to minimize over-reduction byproducts.
Industrial and Research Applications
Pharmaceutical Intermediates
3-Propan-2-ylpyridine serves as a precursor to sulfonamide derivatives, such as 3-isopropylbenzenesulfonyl chloride, a key intermediate in nonsteroidal anti-inflammatory drug (NSAID) synthesis . Its electron-deficient pyridine ring also facilitates coordination to metal centers, making it a candidate ligand in catalytic systems for asymmetric hydrogenation .
Agrochemical Synthesis
The compound’s hydrophobic isopropyl group enhances lipid solubility in pesticidal formulations. Derivatives like 3-isopropylpyridine N-oxide exhibit insecticidal activity against Lepidoptera species by disrupting acetylcholine esterase function .
Material Science Applications
In polymer chemistry, 3-propan-2-ylpyridine acts as a stabilizer in polyolefin production, scavenging free radicals during high-temperature processing. Its thermal stability (decomposition onset >250°C) makes it preferable to phenolic antioxidants in certain engineering plastics .
Recent Advances and Future Directions
Catalytic Asymmetric Transformations
Recent studies explore 3-propan-2-ylpyridine as a chiral auxiliary in enantioselective aldol reactions. Preliminary results indicate up to 89% enantiomeric excess when using Cu(II)-complexed derivatives, though catalyst turnover numbers remain suboptimal .
Green Synthesis Initiatives
Microwave-assisted synthesis methods under solvent-free conditions have reduced reaction times from 12 hours to 45 minutes, achieving comparable yields (68–71%) while eliminating volatile organic solvent waste . Life cycle assessment (LCA) studies suggest this approach could reduce the compound’s carbon footprint by 40% at scale.
Computational Modeling Insights
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide new insights into charge transfer mechanisms during electrophilic substitution. These models predict enhanced para-directing effects in protonated forms, guiding the design of novel derivatives .
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